molecular formula C21H19IN2O5S B298377 (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid

(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid

Katalognummer B298377
Molekulargewicht: 538.4 g/mol
InChI-Schlüssel: LDVUZKHVPQTQRH-FCBPJKEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid, also known as ETMIA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. In

Wirkmechanismus

The mechanism of action of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid involves the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process that is regulated by a complex network of signaling pathways. (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been reported to activate the caspase cascade, which is a key component of the apoptosis pathway. The caspase cascade leads to the activation of downstream effector caspases, which cleave specific proteins and ultimately lead to cell death.
Biochemical and Physiological Effects:
(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been shown to exhibit potent cytotoxicity against various cancer cell lines. In addition to inducing apoptosis, (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has also been reported to inhibit cell proliferation and migration. (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has also been shown to exhibit anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. Additionally, the cytotoxicity of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid may also affect normal cells, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the research on (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to study the pharmacokinetics and pharmacodynamics of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid in vivo to determine its efficacy and safety as an anti-cancer agent. Additionally, the potential applications of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid in material science, particularly in the synthesis of MOFs, should be further explored. Finally, the development of new derivatives of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid with improved solubility and selectivity may lead to the discovery of new anti-cancer drugs.

Synthesemethoden

(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-iodo-6-methoxyphenol with ethyl 2-bromoacetate to form the intermediate product, which is then reacted with thiosemicarbazide to form the final product, (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid. The synthesis of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been reported in several research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.

Wissenschaftliche Forschungsanwendungen

(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been studied for its potential applications in medicinal chemistry, particularly as an anti-cancer agent. Several studies have reported that (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid involves the induction of apoptosis, which is a programmed cell death process that is often disrupted in cancer cells. (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has also been studied for its potential applications in material science, particularly in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis.

Eigenschaften

Produktname

(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid

Molekularformel

C21H19IN2O5S

Molekulargewicht

538.4 g/mol

IUPAC-Name

2-[4-[(E)-(3-ethyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]-2-iodo-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C21H19IN2O5S/c1-3-24-20(27)17(30-21(24)23-14-7-5-4-6-8-14)11-13-9-15(22)19(16(10-13)28-2)29-12-18(25)26/h4-11H,3,12H2,1-2H3,(H,25,26)/b17-11+,23-21?

InChI-Schlüssel

LDVUZKHVPQTQRH-FCBPJKEOSA-N

Isomerische SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)OCC(=O)O)OC)/SC1=NC3=CC=CC=C3

SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC(=O)O)OC)SC1=NC3=CC=CC=C3

Kanonische SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC(=O)O)OC)SC1=NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.